molecular formula C15H12I3NO4 B555620 S-p-methoxybenzyl-D-cysteine CAS No. 58290-34-9

S-p-methoxybenzyl-D-cysteine

Cat. No. B555620
CAS RN: 58290-34-9
M. Wt: 241.31 g/mol
InChI Key: HZCBWYNLGPIQRK-LBPRGKRZSA-N
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Description

S-p-methoxybenzyl-D-cysteine is a chemical compound with the molecular formula C15H12I3NO4 and a molecular weight of 241.31 g/mol. It is used in advanced insulin synthesis that utilizes one-pot/stepwise disulfide bond formation enabled by acid-activated S-protected cysteine sulfoxides .


Synthesis Analysis

The synthesis of S-p-methoxybenzyl-D-cysteine involves the use of S-acetamidomethyl cysteine (Cys (Acm)) and its sulfoxide (Cys (Acm) (O)) which selectively give the disulfide under weak acid conditions in the presence of MgCl2 . This process is part of a larger one-pot insulin synthesis .


Chemical Reactions Analysis

In the context of insulin synthesis, S-p-methoxybenzyl-D-cysteine reacts with an S-protected cysteine to afford S-sulfenylsulfonium cation, which then furnishes the disulfide or reversely returns to the starting materials depending on the S-protection employed and the reaction conditions .


Physical And Chemical Properties Analysis

S-p-methoxybenzyl-D-cysteine is a solid substance with a molecular weight of 241.31 g/mol . Its melting point is between 218 - 222 °C .

Scientific Research Applications

1. Bio-Inspired Nitrile Hydration by Peptidic Ligands Based on L-Cysteine

  • Application Summary : This research focuses on nitrile hydratase (NHase), a metalloenzyme that catalyzes the conversion of nitriles to amides. The study designed a series of small-molecule ligands that integrate essential features of the NHase metal binding motif into a peptide environment .
  • Methods of Application : The synthesis involved the use of L-cysteine and other amino acids combined with cobalt (III) and iron (III). The highest levels of activity were observed with the L-penicillamine ligand .
  • Results : In combination with cobalt (III), the L-penicillamine ligand converted acetonitrile to acetamide at 1.25 turnovers and benzonitrile to benzamide at 1.20 turnovers .

2. Advanced Insulin Synthesis

  • Application Summary : This research presents an advanced insulin synthesis that utilizes one-pot/stepwise disulfide bond formation enabled by acid-activated S-protected cysteine sulfoxides in the presence of chloride anion .
  • Methods of Application : The method involves the use of S-acetamidomethyl cysteine (Cys (Acm)) and its sulfoxide (Cys (Acm) (O)) which selectively give the disulfide under weak acid conditions in the presence of MgCl2 .
  • Results : The reaction conditions allowed a one-pot insulin synthesis. Additionally, lipidated insulin was prepared by a one-pot disulfide-bonding/lipidation sequence .

3. Trp-Selective Bioconjugation

  • Application Summary : This research developed a method that enables the magnesium chloride (MgCl2)-activated S-acetamidomethyl cysteine sulfoxide (Cys(Acm)(O)) to induce the sp2(C−H) sulfenylation of the indole ring of Trp residues .
  • Methods of Application : The reaction operates under mild acidic conditions using acetic acid or an ionic liquid in a highly Trp-selective manner to give the Trp-sulfenylated products .
  • Results : The successful application of this reaction to a variety of peptides, including lysozyme protein, was demonstrated. Furthermore, the Trp-modification of a monoclonal antibody (trastuzumab) by a MgCl2-mediated reaction in an acidic ionic liquid was achieved .

4. Advanced Insulin Synthesis

  • Application Summary : This research presents an advanced insulin synthesis that utilizes one-pot/stepwise disulfide bond formation enabled by acid-activated S-protected cysteine sulfoxide in the presence of chloride anion .
  • Methods of Application : The method involves the use of S-acetamidomethyl cysteine (Cys (Acm)) and its sulfoxide (Cys (Acm) (O)) which selectively give the disulfide under weak acid conditions in the presence of MgCl2 .
  • Results : The reaction conditions allowed a one-pot insulin synthesis. Additionally, lipidated insulin was prepared by a one-pot disulfide-bonding/lipidation sequence .

5. Bio-Inspired Nitrile Hydration

  • Application Summary : This research focuses on nitrile hydratase (NHase), a metalloenzyme that catalyzes the conversion of nitriles to amides. The study designed a series of small-molecule ligands that integrate essential features of the NHase metal binding motif into a peptide environment .
  • Methods of Application : The synthesis involved the use of L-cysteine and other amino acids combined with cobalt (III) and iron (III). The highest levels of activity were observed with the L-penicillamine ligand .
  • Results : In combination with cobalt (III), the L-penicillamine ligand converted acetonitrile to acetamide at 1.25 turnovers and benzonitrile to benzamide at 1.20 turnovers .

6. Sulfoxide-mediated Cys-Trp-selective Bioconjugation

  • Application Summary : This research developed a method that enables the magnesium chloride (MgCl2)-activated S-acetamidomethyl cysteine sulfoxide (Cys(Acm)(O)) to induce the sp2(C−H) sulfenylation of the indole ring of Trp residues .
  • Methods of Application : The reaction operates under mild acidic conditions using acetic acid or an ionic liquid in a highly Trp-selective manner to give the Trp-sulfenylated products .
  • Results : The successful application of this reaction to a variety of peptides, including lysozyme protein, was demonstrated. Furthermore, the Trp-modification of a monoclonal antibody (trastuzumab) by a MgCl2-mediated reaction in an acidic ionic liquid was achieved .

Future Directions

The use of S-p-methoxybenzyl-D-cysteine in advanced insulin synthesis represents a promising direction for future research . Its potential applications in other areas of biochemistry and pharmacology could also be explored.

properties

IUPAC Name

(2S)-2-amino-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-15-9-4-2-8(3-5-9)6-16-7-10(12)11(13)14/h2-5,10H,6-7,12H2,1H3,(H,13,14)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPZSPJVMUCVAQ-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CSC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00427157
Record name S-p-methoxybenzyl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-p-methoxybenzyl-D-cysteine

CAS RN

58290-34-9
Record name S-p-methoxybenzyl-D-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00427157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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S-p-methoxybenzyl-D-cysteine
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Citations

For This Compound
1
Citations
PL Toogood, JJ Hollenbeck, HM Lam, L Li - Bioorganic & Medicinal …, 1996 - Elsevier
… To this end, N-Boc-Sp-methoxybenzyl-D-cysteine (Bachem) was converted to the activated ester 2 by condensation with N-hydroxy-5-norbornene-endo-2,3-dicarboxamide (Scheme 1). …
Number of citations: 22 www.sciencedirect.com

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